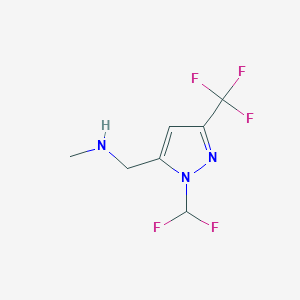

1-(1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)-N-methylmethanamine

Descripción general

Descripción

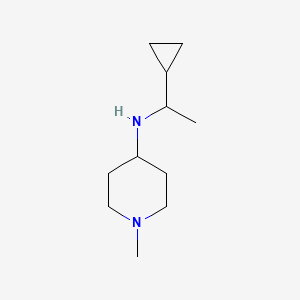

The compound contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. This ring is substituted with a difluoromethyl group and a trifluoromethyl group. The compound also contains a N-methylmethanamine group .

Molecular Structure Analysis

The compound likely has a complex structure due to the presence of the pyrazole ring and the various substituents. The trifluoromethyl group is known to be a strong electron-withdrawing group, which would impact the electronic structure of the compound .Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. For instance, the trifluoromethyl group could undergo C-F bond activation, leading to the synthesis of diverse fluorinated compounds .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the pyrazole ring and the fluorinated groups. The trifluoromethyl group is known to significantly influence the properties of the compound, including its polarity, boiling point, and metabolic stability .Aplicaciones Científicas De Investigación

Chemical Synthesis and Characterization

Research has explored the synthesis of trifluoromethylazoles, including compounds structurally related to 1-(1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)-N-methylmethanamine, highlighting their potential applications in various scientific fields. For example, the synthesis of a series of trifluoromethylazoles provided insights into the chemical properties and potential applications of these compounds in measuring pH in biological media by 19F NMR spectroscopy (Jones et al., 1996). Similarly, the environmentally benign synthesis of fluorinated pyrazolone derivatives demonstrated their antimicrobial activity, emphasizing the utility of fluorine-containing compounds in pharmaceutical research (Shelke et al., 2007).

Photophysical Properties and OLED Application

The study of Pt(II) complexes bearing spatially encumbered pyridinyl pyrazolate chelates, including those with trifluoromethyl-1H-pyrazol-5-yl groups, revealed unique photophysical properties suitable for mechanoluminescent and efficient white OLEDs (Huang et al., 2013). These findings indicate the potential of such compounds in advancing organic light-emitting diode technologies.

Cytotoxicity and Antimicrobial Applications

Research into novel trifluoromethyl-substituted (1H-pyrazol-1-yl)(quinolin-4-yl) methanones showed that these compounds exhibit significant cytotoxicity against human leukocytes at high concentrations, suggesting potential applications in cancer research (Bonacorso et al., 2016). Additionally, the synthesis of celecoxib derivatives, including 3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamides, demonstrated anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities, underscoring the therapeutic potential of fluorine-containing compounds (Küçükgüzel et al., 2013).

Antifungal and Agricultural Research

A study on the synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides revealed moderate to excellent antifungal activities against several phytopathogenic fungi, suggesting their use in agricultural applications to protect crops against fungal diseases (Du et al., 2015).

Mecanismo De Acción

Target of Action

It’s known that compounds with similar structures often interact with carbon-centered radical intermediates .

Mode of Action

The compound is involved in a double allylic defluorinative alkylation reaction with (trifluoromethyl)alkenes. This reaction occurs via the exclusively regioselective SN2 reaction . Various aliphatic nitriles, esters, and indolin-2-one derivatives could serve as 1,1-bisnucleophiles .

Biochemical Pathways

The compound is involved in the trifluoromethylation of carbon-centered radical intermediates . This process plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .

Pharmacokinetics

The trifluoromethyl group, which is a part of the compound, is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .

Result of Action

The compound’s action results in the construction of all-carbon quaternary centers . It delivers diverse attractive symmetric gem-difluoroalkene substituted products in high yields .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the reaction it’s involved in is reported to be visible-light-promoted . This suggests that light conditions could potentially influence the compound’s action.

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

1-(1-(Difluoromethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)-N-methylmethanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. The compound is known to interact with enzymes involved in radical trifluoromethylation, which is a crucial process in pharmaceuticals, agrochemicals, and materials . The nature of these interactions often involves the formation of carbon-centered radical intermediates, which can lead to the modification of biomolecules and the alteration of their biochemical properties.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to impact the defluorinative alkylation of trifluoromethyl alkenes, leading to changes in cellular metabolism and gene expression . These effects can result in alterations in cell growth, differentiation, and apoptosis, highlighting the compound’s potential in therapeutic applications.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, the compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The radical trifluoromethylation process, for example, involves the formation of carbon-centered radical intermediates that can interact with various biomolecules, leading to enzyme inhibition or activation . These interactions can result in significant changes in cellular function and biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can undergo defluorinative alkylation reactions, which can lead to the formation of stable products over time . These reactions can impact the compound’s efficacy and safety in long-term applications, making it essential to monitor its stability and degradation in laboratory settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. For instance, studies have shown that the compound’s defluorinative functionalization can lead to diverse functional group transformations, which can have varying effects depending on the dosage . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound interacts with enzymes and cofactors that facilitate its metabolism and influence metabolic flux and metabolite levels. The radical difluoromethylation process, for example, involves the formation of difluoromethyl substituted scaffolds, which are crucial in various metabolic pathways . These interactions can impact the compound’s bioavailability and efficacy in therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity and function. The compound is transported through various cellular transporters and binding proteins, which influence its localization and accumulation within cells . These factors can impact the compound’s efficacy and safety in therapeutic applications, making it essential to understand its transport and distribution mechanisms.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms can influence the compound’s interactions with biomolecules and its overall efficacy in therapeutic applications.

Propiedades

IUPAC Name |

1-[2-(difluoromethyl)-5-(trifluoromethyl)pyrazol-3-yl]-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F5N3/c1-13-3-4-2-5(7(10,11)12)14-15(4)6(8)9/h2,6,13H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXGGQQOMJQCRDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC(=NN1C(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Cyclopentyl-1-[3-(hydroxymethyl)piperidin-1-yl]propan-1-one](/img/structure/B1462286.png)

![Methyl 2-[(3,4-difluorophenyl)(hydroxy)methyl]prop-2-enoate](/img/structure/B1462292.png)

![2-[3-(aminomethyl)piperidin-1-yl]-N-(propan-2-yl)acetamide](/img/structure/B1462293.png)

![6-Chloro-3-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1462300.png)

![9-(3,4-dimethoxyphenyl)-6-methyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B1462306.png)